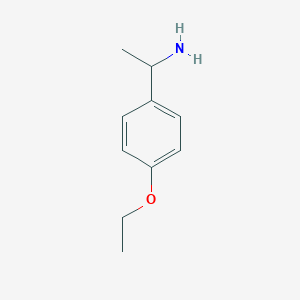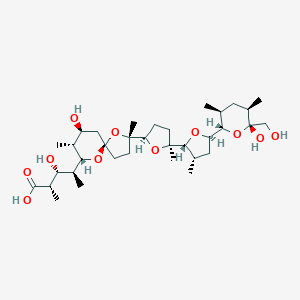
3-O-Demethylmonensin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL 37344, sodium salt is a potent and selective agonist of beta-3 adrenoceptor. It is primarily used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes. The compound has a molecular formula of C19H21ClNNaO4 and a molecular weight of 385.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL 37344, sodium salt involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the reaction of 3-chlorophenylacetic acid with 2-amino-1-propanol to form an intermediate, which is then reacted with 4-(2-bromoethyl)phenol to yield the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for BRL 37344, sodium salt are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
BRL 37344, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving BRL 37344, sodium salt include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of BRL 37344, sodium salt depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
BRL 37344, sodium salt is widely used in scientific research for its ability to selectively activate beta-3 adrenergic receptors. Some of its key applications include:
Chemistry: Used to study the chemical properties and reactivity of beta-3 adrenergic receptor agonists.
Biology: Employed in research on the role of beta-3 adrenergic receptors in regulating metabolic processes, such as lipolysis and thermogenesis
Medicine: Investigated for its potential therapeutic applications in treating obesity, diabetes, and cardiovascular diseases
Industry: Utilized in the development of new drugs targeting beta-3 adrenergic receptors
Mechanism of Action
BRL 37344, sodium salt exerts its effects by selectively binding to and activating beta-3 adrenergic receptors. These receptors are primarily found in adipose tissue, where they play a crucial role in regulating thermogenesis and lipolysis. The activation of beta-3 adrenergic receptors leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A, leading to the phosphorylation of target proteins involved in metabolic processes .
Comparison with Similar Compounds
BRL 37344, sodium salt is unique in its high selectivity for beta-3 adrenergic receptors compared to other beta-adrenergic receptor agonists. Similar compounds include:
CL 316243: Another selective beta-3 adrenergic receptor agonist with similar applications in research and potential therapeutic uses.
SR 58611A: A beta-3 adrenergic receptor agonist used in studies on metabolic regulation and obesity
BRL 37344, sodium salt stands out due to its specific binding affinity and the extensive research supporting its use in various scientific fields .
Properties
CAS No. |
109345-56-4 |
|---|---|
Molecular Formula |
C34H58O11 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(2S,3R,4S)-3-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methylpentanoic acid |
InChI |
InChI=1S/C34H58O11/c1-17-13-19(3)34(40,16-35)44-27(17)24-14-18(2)29(41-24)32(8)10-9-25(42-32)31(7)11-12-33(45-31)15-23(36)20(4)28(43-33)21(5)26(37)22(6)30(38)39/h17-29,35-37,40H,9-16H2,1-8H3,(H,38,39)/t17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-,28-,29+,31-,32-,33+,34-/m0/s1 |
InChI Key |
WUMCYULFRTXIOQ-ITNVIPQQSA-N |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)O)C)O)C)C)C)(CO)O)C |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)C)C)(CO)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)O)C)O)C)C)C)(CO)O)C |
Synonyms |
3-O-demethylmonensin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




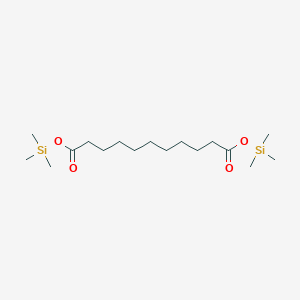
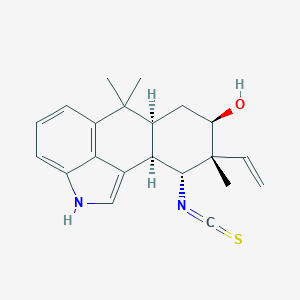




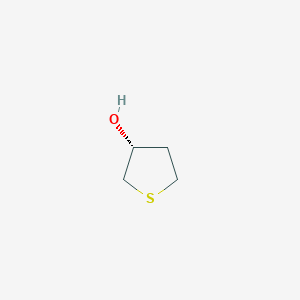

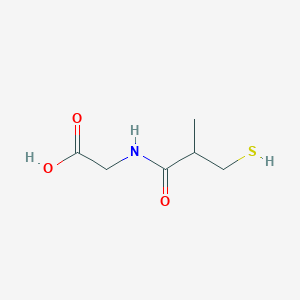

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
